11-O-méthylpseurotine A

Vue d'ensemble

Description

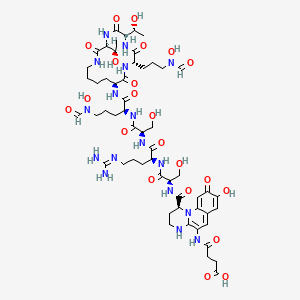

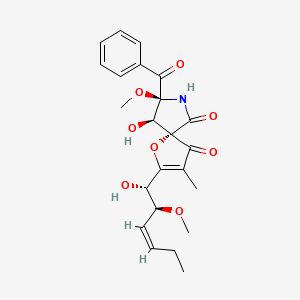

11-O-Méthylpséurotine A: est un métabolite fongique initialement isolé du champignon Aspergillus fumigatus. C'est un composé d'origine mixte de synthase de polykétide et de peptide synthétase non ribosomale (PKS/NRPS) . Ce composé a été trouvé pour inhiber sélectivement une souche à délétion Hof1 .

Applications De Recherche Scientifique

11-O-Methylpseurotin A has several scientific research applications, including:

Mécanisme D'action

Target of Action

11-O-Methylpseurotin A is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin . Its primary target is the Hof1 deletion strain . Hof1 is a protein that plays a crucial role in cytokinesis, the process by which the cytoplasm of a eukaryotic cell divides to form two daughter cells.

Mode of Action

The compound selectively inhibits the Hof1 deletion strain . This means that it prevents the normal function of Hof1, thereby affecting the process of cytokinesis.

Biochemical Pathways

The biochemical pathways affected by 11-O-Methylpseurotin A are related to cytokinesis, given its interaction with Hof1 By inhibiting Hof1, it likely disrupts the normal cell division process, leading to various downstream effects

Result of Action

The molecular and cellular effects of 11-O-Methylpseurotin A’s action primarily involve the inhibition of Hof1, which likely leads to disruptions in cytokinesis . This could potentially result in abnormal cell division and growth.

Analyse Biochimique

Biochemical Properties

11-O-methylpseurotin A plays a crucial role in biochemical reactions, particularly in the inhibition of certain strains of yeast. It selectively inhibits a Hof1 deletion strain of Saccharomyces cerevisiae . The compound interacts with various enzymes and proteins, including those involved in the synthesis of secondary metabolites. The nature of these interactions often involves binding to specific sites on the enzymes, thereby inhibiting their activity and affecting the overall metabolic pathways within the cell .

Cellular Effects

11-O-methylpseurotin A has been shown to have significant effects on various types of cells and cellular processes. In yeast cells, it decreases the survival of hof1Δ mutant strains . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce the production of secondary metabolites in Aspergillus fumigatus when co-cultivated with other microbial strains . This induction is likely due to the compound’s ability to modulate gene expression and metabolic pathways within the cells.

Molecular Mechanism

The molecular mechanism of 11-O-methylpseurotin A involves its interaction with specific biomolecules within the cell. It binds to enzymes and proteins, inhibiting their activity and leading to changes in gene expression and metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and causing a cascade of biochemical reactions that ultimately affect the cell’s overall function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-O-methylpseurotin A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic pathways . These effects are often more pronounced in in vitro studies, where the controlled environment allows for precise observation of the compound’s impact over time.

Dosage Effects in Animal Models

The effects of 11-O-methylpseurotin A vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects . These effects include changes in metabolic pathways, enzyme inhibition, and potential toxicity to certain cell types . Threshold effects have also been observed, where a specific dosage is required to achieve a noticeable impact on cellular function.

Metabolic Pathways

11-O-methylpseurotin A is involved in several metabolic pathways, particularly those related to the synthesis of secondary metabolites . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolic processes and developing new therapeutic strategies.

Transport and Distribution

Within cells and tissues, 11-O-methylpseurotin A is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of 11-O-methylpseurotin A is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby maximizing its impact on cellular function and metabolic pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la 11-O-Méthylpséurotine A implique des voies biosynthétiques complexes typiques des systèmes PKS/NRPS. Les voies de synthèse exactes et les conditions de réaction ne sont pas facilement disponibles dans la littérature, mais on sait que le composé est produit par le champignon Aspergillus fumigatus .

Méthodes de production industrielle: La production industrielle de la 11-O-Méthylpséurotine A impliquerait probablement la culture de Aspergillus fumigatus dans des conditions contrôlées pour optimiser le rendement du composé. Ce processus inclurait des étapes de fermentation, d'extraction et de purification pour isoler le composé de la culture fongique .

Analyse Des Réactions Chimiques

Types de réactions: La 11-O-Méthylpséurotine A peut subir diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants: Les réactifs et les conditions courants utilisés dans les réactions impliquant la 11-O-Méthylpséurotine A ne sont pas largement couverts dans la littérature. Des recherches supplémentaires sont nécessaires pour identifier ces réactifs et ces conditions.

Principaux produits formés: Les principaux produits formés à partir de réactions impliquant la 11-O-Méthylpséurotine A ne sont pas bien documentés. Des recherches supplémentaires sont nécessaires pour déterminer les produits de ces réactions.

4. Applications de la Recherche Scientifique

La 11-O-Méthylpséurotine A a plusieurs applications de recherche scientifique, notamment :

Médecine: .

5. Mécanisme d'Action

La 11-O-Méthylpséurotine A exerce ses effets en inhibant sélectivement une souche à délétion Hof1. Les cibles moléculaires exactes et les voies impliquées dans cette inhibition ne sont pas entièrement comprises, mais on pense qu'elle interfère avec les processus cellulaires essentiels à la survie de la souche à délétion Hof1 .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Pséurotine A: Un autre composé de la même famille, également produit par .

Pséurotine D: Un composé apparenté avec des origines biosynthétiques similaires.

Unicité: La 11-O-Méthylpséurotine A est unique en raison de son effet inhibiteur spécifique sur les souches à délétion Hof1, qui n'est pas observé avec d'autres composés pséurotiniques .

Propriétés

IUPAC Name |

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLPZRKEPWAAT-CHZVKGAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 11-O-methylpseurotin A and how was it discovered?

A1: 11-O-methylpseurotin A (1) exhibits selective inhibitory activity against a specific yeast strain lacking the Hof1 protein. This discovery emerged from a bioassay-guided fractionation study employing a yeast halo assay with both wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae []. Interestingly, a closely related compound, pseurotin A (2), did not demonstrate activity in this same yeast screen []. This suggests a distinct structure-activity relationship within this class of compounds.

Q2: What is known about the structure of 11-O-methylpseurotin A?

A2: 11-O-methylpseurotin A is a new compound with a unique structure arising from a combination of polyketide synthase and nonribosomal peptide synthetase (PKS/NRPS) pathways []. Its planar structure and absolute configuration were determined using a combination of techniques, including 1D and 2D NMR, HRESIMS, optical rotation, J-based analysis, and comparisons to related biosynthetic pathways [].

Q3: Can co-cultivation with other microbes influence the production of 11-O-methylpseurotin A?

A3: Yes, co-cultivation has been shown to induce the production of 11-O-methylpseurotin A. For example, when the marine-derived fungal isolate Aspergillus fumigatus MR2012 was co-cultivated with the hyper-arid desert bacterial isolate Streptomyces leeuwenhoekii strain C34, 11-O-methylpseurotin A was produced, along with other metabolites like luteoride D, pseurotin G, and terezine D []. These compounds were not detected when A. fumigatus MR2012 was fermented alone under various conditions, highlighting the impact of microbial interactions on secondary metabolite production.

Q4: Are there any other interesting findings related to the production of 11-O-methylpseurotin A or related compounds?

A4: Research indicates that microbial co-culture can significantly impact the production of secondary metabolites, including those related to 11-O-methylpseurotin A. For example, co-cultivation of Aspergillus fumigatus MBC-F1-10 with Streptomyces bullii, a bacterium isolated from the Atacama desert, led to the production of several metabolites not detected in monocultures []. These included ergosterol, several diketopiperazine alkaloids (brevianamide F, spirotryprostatin A, 6-methoxy spirotryprostatin B, fumitremorgin C and its 12,13-dihydroxy derivative, fumitremorgin B), verruculogen, and notably, 11-O-methylpseurotin A []. This highlights the potential of co-cultivation strategies for activating silent biosynthetic pathways and discovering new bioactive compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)